Nitro-PDS-Tubulysin M

ADC Payload Potency Cytotoxicity Targeted Therapy

ADCs against heterogeneous solid tumors or MDR+ cancers require payloads that retain potency and kill neighboring antigen-negative cells. Nitro-PDS-Tubulysin M is a validated drug-linker conjugate designed for site-specific conjugation to engineered cysteines (e.g., LC K149C). - **MDR+ Active:** Retains efficacy in multidrug-resistant models where MMAE fails. - **Bystander Effect:** Enables activity against antigen-negative cells in solid tumors. - **Defined DAR:** Enables homogeneous ADCs with improved PK and stability.

Molecular Formula C54H73N8O11S3+
Molecular Weight 1106.4 g/mol
Cat. No. B12422562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitro-PDS-Tubulysin M
Molecular FormulaC54H73N8O11S3+
Molecular Weight1106.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1
InChIKeyFVZABGIKJSSIQM-KDOZOHQXSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-PDS-Tubulysin M Overview


Nitro-PDS-Tubulysin M (CAS: 1941168-69-9) is a synthetic drug-linker conjugate comprising the potent microtubule inhibitor Tubulysin M and the cleavable Nitro-PDS linker, designed for use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) . It is part of the tubulysin class, a group of antimitotic peptides known for their high potency against multidrug-resistant (MDR+) cancer cells and their ability to elicit a bystander effect [1].

Drug-linker conjugate for ADC research
Tubulysin M payload (microtubule inhibitor)
Cleavable Nitro-PDS linker
Designed for site-specific cysteine conjugation

Unique Advantages Over Generic Substitutes


Generic substitution is not applicable for drug-linker conjugates like Nitro-PDS-Tubulysin M. The performance of an ADC is highly dependent on the specific combination of payload, linker, and conjugation chemistry. While other tubulysin analogs or microtubule inhibitors like MMAE and DM1 exist, their distinct physicochemical properties, stability profiles, and mechanisms of action lead to significant differences in in vivo efficacy, tolerability, and ability to overcome drug resistance. Therefore, a direct substitution of this specific drug-linker would alter the ADC's critical quality attributes and therapeutic window, requiring complete re-optimization and validation [1].

Payload-linker conjugate specificity

ADC performance is tied to the exact payload, linker, and conjugation chemistry. Any component change may alter model response and conjugate stability.

Microtubule inhibitor profile mismatch

MMAE or DM1 differ in resistance profiles and bystander activity from tubulysin M. Direct substitution cannot replicate MDR+ model activity or antigen-heterogeneous tumor model response.

Conjugation chemistry mismatch

Site-specific cysteine conjugation yields defined DAR and distinct in vivo stability. Random lysine conjugation or alternative site choices may shift pharmacokinetics and payload release kinetics.

Quantitative Evidence Guide


Sub-Nanomolar Potency in Target Cells

Nitro-PDS-Tubulysin M, when conjugated as ADC2-2 (anti-CD22 10F4v3 LC K149C), demonstrates exceptional target-specific killing in WSU-DLCL2 human diffuse large B-cell lymphoma tumors with an IC50 of 0.147 nM . This level of potency is comparable to or exceeds that of many clinical-stage ADC payloads, providing a strong basis for achieving significant tumor regression at lower, better-tolerated doses.

Sub-nM potency in target cells
Class-level inference
IC50 0.147 nM
Reported cell-model response context
ADC2-2 conjugate; anti-CD22 Ab; WSU-DLCL2 lymphoma line
ADC Payload Potency Cytotoxicity Targeted Therapy

Activity in Multidrug-Resistant Cancer Models

Tubulysin-based ADCs retain high potency in multidrug resistant (MDR+) cell lines and tumor models, a critical limitation for many clinically used ADC payloads such as MMAE [1][2]. For instance, ADCs utilizing the tubulysin M payload have demonstrated activity in models that are resistant to MMAE-based ADCs [2]. This suggests that Nitro-PDS-Tubulysin M may be effective in patients who have developed resistance to first-generation ADC therapies.

Activity in MDR+ models
Head-to-head
Active in MMAE-resistant models
Supports MDR+ tumor model research
Tubulysin M conjugates vs MMAE-based ADCs; multiple MDR+ cell lines and xenografts
ADC Resistance Multidrug Resistance Tubulysin Payload

Bystander Killing in Heterogeneous Tumors

ADCs constructed with tubulysin M payloads demonstrate potent bystander activity, a property that enables the killing of neighboring antigen-negative cancer cells within a heterogeneous tumor mass [1][2]. This bystander effect is a key differentiator from payloads like DM1, which have limited membrane permeability and show minimal bystander killing. The ability to address tumor heterogeneity is crucial for achieving durable responses and preventing relapse.

Bystander killing capacity
Head-to-head
Potent bystander activity in coculture models
Supports antigen-heterogeneous tumor model research
Contrasts with DM1 limited bystander effect; coculture and xenograft models
ADC Bystander Effect Tumor Heterogeneity Tubulysin Payload

Stability via Site-Specific Conjugation

The Nitro-PDS linker is designed for site-specific conjugation to engineered cysteine residues on an antibody (e.g., LC K149C) . Studies with tubulysin payloads show that site-specific ADCs exhibit superior in vivo stability, with minimal payload-linker deconjugation and limited payload metabolism/deacetylation, leading to favorable pharmacokinetics (longer half-life, low clearance, high exposure) compared to conventional lysine-conjugated ADCs [1]. This enhanced stability is critical for maximizing tumor delivery and minimizing off-target toxicity.

Site-specific conjugate stability
Head-to-head
Improved PK and stability in mouse model
Supports conjugate stability-PK relationship research
C'E loop cysteine vs lysine conjugation; N87 xenograft model
ADC Stability Site-Specific Conjugation Pharmacokinetics Tubulysin

ADC Research and Development Applications


Next-Generation ADCs for Drug-Resistant Cancers

Nitro-PDS-Tubulysin M is ideally suited for constructing ADCs targeting cancers with intrinsic or acquired multidrug resistance (MDR+). Its retained activity in MDR+ models, in contrast to MMAE-based ADCs [1], makes it a strategic choice for programs aiming to address this significant clinical challenge. Researchers can conjugate this drug-linker to antibodies against validated targets in MDR+ malignancies (e.g., certain types of lymphoma, ovarian, and lung cancers) to evaluate superior efficacy in preclinical models of drug resistance.

ADCs Targeting Heterogeneous Solid Tumors

Given the potent bystander effect of tubulysin M-based ADCs [2], Nitro-PDS-Tubulysin M is a preferred payload for creating ADCs intended for solid tumors known for their antigen heterogeneity. This includes indications like HER2-low breast cancer or cancers with heterogeneous expression of targets like Napi2b. The ability to kill neighboring antigen-negative cells can lead to more profound and durable tumor regressions than what is achievable with non-bystander payloads like DM1.

Site-Specific Conjugation for Optimized ADCs

Nitro-PDS-Tubulysin M is specifically designed for conjugation to engineered cysteine residues (e.g., LC K149C), enabling the generation of site-specific ADCs with a defined drug-to-antibody ratio (DAR) . This approach has been shown to yield ADCs with superior in vivo stability, improved pharmacokinetic profiles, and enhanced efficacy compared to heterogeneous lysine-conjugated ADCs [3]. This scenario is critical for researchers focused on creating homogeneous, well-characterized, and highly optimized biotherapeutics.

Application
Selection Property
Validation Focus
ADC research for MDR+ cancer models
Payload activity in multidrug-resistant models
MDR+ cell and xenograft model response
ADC research for antigen-heterogeneous tumor models
Bystander killing capacity of payload
Coculture and heterogeneous xenograft model analysis
Site-specific ADC conjugation research
Stability and PK profile of site-specific conjugates
In vivo stability and PK model evaluation
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